Triethylene glycol dibenzoate

Beschreibung

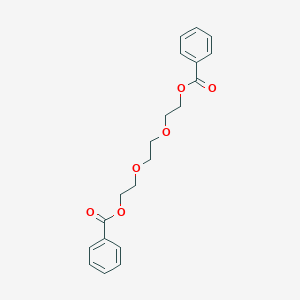

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSGHEXYEABOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029611 | |

| Record name | Ethylenebis(oxyethylene) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120-56-9 | |

| Record name | Ethanol, 2,2′-[1,2-ethanediylbis(oxy)]bis-, 1,1′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoflex T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(oxyethylene) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylene) dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TI5SZ2UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylene Glycol Dibenzoate via Direct Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylene glycol dibenzoate (TEGDB) through direct esterification. This method, involving the reaction of triethylene glycol with benzoic acid, is a primary route for the production of this non-phthalate plasticizer, which finds applications in various polymer formulations. This document details the underlying chemical principles, experimental protocols, and key process parameters, offering a valuable resource for laboratory-scale synthesis and process optimization.

Core Synthesis Principles

Direct esterification, also known as Fischer-Speier esterification, is a reversible condensation reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. In the synthesis of this compound, two moles of benzoic acid react with one mole of triethylene glycol to form the desired diester and two moles of water as a byproduct.[1]

The equilibrium nature of the reaction necessitates the removal of water to drive the reaction towards the formation of the product.[1] This is typically achieved by conducting the reaction at elevated temperatures to distill off the water as it is formed. The efficiency and yield of the synthesis are significantly influenced by factors such as the molar ratio of reactants, type and concentration of the catalyst, reaction temperature, and reaction time.[2]

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound based on established laboratory procedures.

Materials and Equipment

-

Reactants:

-

Benzoic Acid (C₇H₆O₂)

-

Triethylene Glycol (C₆H₁₄O₄)

-

-

Catalyst:

-

p-Toluenesulfonic acid (p-TSA)

-

-

Neutralizing Agent:

-

5% Sodium Hydroxide (B78521) (NaOH) aqueous solution

-

-

Drying Agent:

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Dean-Stark apparatus or a similar setup for water removal

-

Condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Filtration apparatus

-

Synthesis Procedure

-

Charging the Reactor: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a condenser, add 256.2 g of benzoic acid and 150 g of triethylene glycol.[1] This corresponds to a molar ratio of approximately 2.1:1 of benzoic acid to triethylene glycol.[3]

-

Catalyst Addition: Add 1 g of p-toluenesulfonic acid to the flask.[1]

-

Esterification Reaction:

-

Begin stirring the mixture and heat the flask using a heating mantle.

-

Raise the temperature of the reaction mixture to 180 °C. At this point, water will begin to distill with some benzoic acid.[1]

-

Continue to increase the temperature to 210 °C to ensure a steady rate of reaction and water removal.[1][3] The reaction is typically conducted in the temperature range of 170-210°C.[2][3]

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.

-

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 70-100 °C.[1][3]

Purification Protocol

-

Neutralization:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add a 5% aqueous solution of sodium hydroxide (NaOH) and shake the funnel vigorously to neutralize the p-toluenesulfonic acid catalyst and any unreacted benzoic acid.[1] The pH of the aqueous layer should be adjusted to approximately 8.[1]

-

-

Washing:

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with water multiple times until the pH of the aqueous washing is neutral (approximately 7.3).[1]

-

-

Isolation and Drying:

-

Separate the crude this compound (the upper organic layer).

-

Dry the product over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Final Product: The resulting product is a clear, oily liquid. For higher purity, vacuum distillation can be performed. The final product can be characterized by techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various sources to provide a comparative overview of the synthesis of this compound and related compounds.

| Parameter | Value | Source |

| Reactants | ||

| Benzoic Acid | 256.2 g | [1] |

| Triethylene Glycol | 150 g | [1] |

| Catalyst | ||

| p-Toluenesulfonic Acid | 1 g | [1] |

| Reaction Conditions | ||

| Temperature | 180 °C to 210 °C | [1] |

| Yield and Purity | ||

| Product Yield | 97% | [1] |

| Dibasic Ester Rate | 95.5% | [1] |

Table 1: Synthesis of this compound with p-Toluenesulfonic Acid Catalyst

| Parameter | Benzoic Acid : Triethylene Glycol | Temperature | Catalyst | Catalyst Loading | Yield | Source |

| Molar Ratio | 2.1 : 1 | 170-210 °C | p-Toluenesulfonic Acid | 0.6% by weight | 97% | [3] |

| Catalyst Comparison (for Diethylene Glycol Dibenzoate) | 2 : 1.05 | 160-220 °C | Tetrabutyl Titanate | 0.6% by weight | 98.13% | [4] |

| Catalyst Comparison (for Diethylene Glycol Dibenzoate) | 2.2 : 1 | 165 °C | Immobilized Acidic Ionic Liquid | 8% by weight | 86.2% |

Table 2: Comparative Overview of Reaction Conditions

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Direct esterification of benzoic acid and triethylene glycol.

Experimental Workflow

Caption: Experimental workflow for TEGDB synthesis and purification.

Process Optimization and Alternative Catalysts

While p-toluenesulfonic acid is a commonly used and effective catalyst, its acidic nature can lead to corrosion of steel equipment in industrial settings.[3] This has prompted research into alternative catalysts. For the synthesis of analogous esters like diethylene glycol dibenzoate, several alternatives have been explored:

-

Titanium-based Catalysts: Compounds such as tetrabutyl titanate and titanium tetraisopropoxide have been shown to be effective catalysts for esterification reactions.[2][4] They often require similar reaction temperatures to acid catalysts but can offer advantages in terms of reduced corrosivity.

-

Solid Acid Catalysts: The use of solid acid catalysts, such as immobilized heteropolyacids, offers the benefit of easier separation from the reaction mixture, simplifying the purification process and allowing for catalyst recycling.[2]

-

Ionic Liquids: Acidic ionic liquids have been investigated as catalysts for the synthesis of diethylene glycol dibenzoate, demonstrating good catalytic activity.

Further optimization of the reaction conditions can also lead to improved yields and process efficiency. Key parameters to consider for optimization include:

-

Molar Ratio of Reactants: While a stoichiometric excess of benzoic acid can drive the reaction forward, a large excess can complicate the purification process.[3]

-

Catalyst Loading: The concentration of the catalyst should be optimized to achieve a reasonable reaction rate without leading to unwanted side reactions or difficult removal.

-

Temperature and Pressure: The reaction temperature affects the rate of reaction and the efficiency of water removal. Operating under reduced pressure can also facilitate the removal of water and shift the equilibrium towards the products.

References

- 1. CN103739494A - Method for efficiently producing this compound - Google Patents [patents.google.com]

- 2. This compound CAS 120-56-9 Supplier [benchchem.com]

- 3. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 4. Preparation method of plasticizer diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Transesterification Route for Triethylene Glycol Dibenzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transesterification pathway for the synthesis of triethylene glycol dibenzoate. This method offers an alternative to direct esterification, often employing milder conditions and different catalyst systems. This document outlines the core chemical principles, detailed experimental protocols, and characterization data for the synthesized product.

Introduction

This compound is a widely used plasticizer, valued for its compatibility with various polymers, low volatility, and excellent performance characteristics. Its synthesis is a key area of industrial and academic research. While direct esterification of triethylene glycol with benzoic acid is a common method, the transesterification route, involving the reaction of triethylene glycol with a benzoate (B1203000) ester, presents a viable and, in some cases, advantageous alternative. This guide focuses on the transesterification process, providing detailed methodologies and data to support research and development in this area.

The Transesterification Reaction

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the synthesis of this compound, this involves reacting triethylene glycol with a benzoate ester, such as methyl benzoate or ethyl benzoate, in the presence of a catalyst. The equilibrium of this reversible reaction is typically shifted towards the product side by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.[1]

The general chemical equation for this reaction is:

2 R-COOR' + HO-(CH₂CH₂O)₃-H ⇌ R-COO-(CH₂CH₂O)₃-OC-R + 2 R'-OH

Where R is a phenyl group, and R' is typically a methyl or ethyl group.

Catalysis

The transesterification reaction is generally catalyzed by either acids or bases. For the synthesis of glycol dibenzoates, base catalysts are commonly employed.[1] Anhydrous potassium carbonate (K₂CO₃) is a frequently cited catalyst for this process, offering good activity and ease of separation from the reaction mixture.[1] Titanium-based catalysts, such as titanium tetraisopropoxide, have also been investigated for the synthesis of related benzoate esters and are effective in transesterification reactions.[1]

Experimental Protocols

The following protocols are synthesized from patent literature and technical documents describing the synthesis of this compound and analogous compounds via transesterification.

Materials and Equipment

-

Reactants:

-

Triethylene glycol (TEG)

-

Methyl benzoate or Ethyl benzoate

-

-

Catalyst:

-

Anhydrous potassium carbonate (K₂CO₃)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Distillation head with a condenser and receiving flask

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Vacuum pump

-

Standard laboratory glassware for workup and purification

-

General Experimental Procedure

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a distillation head. The flask is charged with triethylene glycol, methyl benzoate (or ethyl benzoate), and anhydrous potassium carbonate.

-

Reaction: The reaction mixture is heated with stirring. The temperature is gradually increased in stages to facilitate the reaction and distill off the methanol (or ethanol) byproduct. The removal of the alcohol drives the equilibrium towards the formation of this compound.

-

Workup: After the reaction is complete (as determined by the cessation of alcohol distillation), the mixture is cooled. The solid catalyst is removed by filtration.

-

Purification: The crude product is then purified by vacuum distillation to remove unreacted starting materials and any side products, yielding pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the transesterification synthesis of glycol dibenzoates, based on analogous preparations.

| Parameter | Value |

| Reactants | Triethylene Glycol, Methyl Benzoate |

| Molar Ratio (Benzoate:Glycol) | 2.1:1 to 3:1 |

| Catalyst | Anhydrous Potassium Carbonate (K₂CO₃) |

| Catalyst Loading | 1-5 mol% relative to triethylene glycol |

| Reaction Temperature | 140°C - 200°C |

| Reaction Time | 4 - 8 hours |

| Yield | > 95% (based on analogous reactions) |

| Purity | > 99% (after vacuum distillation) |

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR (Proton NMR) | Aromatic protons are observed in the range of δ 7.4-8.1 ppm. The protons on the ethylene (B1197577) glycol units appear at approximately δ 3.7-4.5 ppm. |

| IR (Infrared) Spectroscopy | A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. Aromatic C-H stretching is observed around 3060 cm⁻¹. C-O stretching of the ether and ester groups is seen in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (358.4 g/mol ). Common fragmentation patterns include the loss of benzoate and ethoxy groups. The base peak is often observed at m/z 105, corresponding to the benzoyl cation. |

Visualizations

Reaction Pathway

Caption: Base-catalyzed transesterification of triethylene glycol.

Experimental Workflow

Caption: Workflow for this compound synthesis.

Conclusion

The transesterification route offers an effective method for the synthesis of this compound, providing high yields and purity. The use of a base catalyst like anhydrous potassium carbonate allows for efficient reaction under relatively mild conditions. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important plasticizer. Further optimization of reaction conditions, including catalyst selection and process parameters, remains a promising area for future research.

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Triethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of triethylene glycol dibenzoate, a non-phthalate plasticizer with applications in various polymer formulations. The document details the underlying reaction mechanism, provides an adaptable experimental protocol, and presents quantitative data derived from analogous syntheses.

Core Reaction: Fischer-Speier Esterification

The synthesis of this compound from triethylene glycol and benzoic acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] The overall reaction is an equilibrium process, and to achieve high yields, the removal of the water byproduct is crucial to drive the reaction towards the formation of the ester.[1][3]

Overall Reaction:

2 C₆H₅COOH + HO(CH₂CH₂O)₃H ⇌ C₆H₅COO(CH₂CH₂O)₃OCC₆H₅ + 2 H₂O (Benzoic Acid) + (Triethylene Glycol) ⇌ (this compound) + (Water)

Commonly used acid catalysts for this type of reaction include p-toluenesulfonic acid, sulfuric acid, and various Lewis acids.[1]

Reaction Mechanism

The acid-catalyzed esterification of triethylene glycol with benzoic acid proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism for the formation of the diester involves two successive esterification reactions at each hydroxyl group of the triethylene glycol molecule.

The fundamental steps for the esterification of one hydroxyl group are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon.[4][5]

-

Nucleophilic Attack: The alcohol (a hydroxyl group of triethylene glycol) acts as a nucleophile and attacks the activated carbonyl carbon.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the monoester.[4]

This process is then repeated for the second hydroxyl group of the triethylene glycol mono-benzoate to form the final product, this compound.

Experimental Protocol

The following is an adapted experimental protocol for the synthesis of this compound based on established procedures for the analogous diethylene glycol dibenzoate.[6][7] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

Benzoic Acid (C₇H₆O₂)

-

Triethylene Glycol (C₆H₁₄O₄)

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Toluene or other suitable water-carrying agent (optional, for azeotropic removal of water)

-

Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using a water-carrying agent)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and triethylene glycol. A slight excess of benzoic acid is typically used to ensure complete conversion of the glycol.

-

Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the specific reactants and the presence of a solvent. The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap or by techniques such as thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete (as indicated by the cessation of water formation), cool the mixture. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of sodium hydroxide to neutralize the acidic catalyst and any unreacted benzoic acid.[3]

-

Washing: Wash the organic layer with deionized water to remove any remaining base and salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and the analogous diethylene glycol dibenzoate. These values can serve as a starting point for reaction optimization.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Catalyst | p-Toluenesulfonic acid | [3] |

| Yield | 97% | [3] |

| Diester Rate | 95.5% | [3] |

Table 2: Exemplary Conditions for Diethylene Glycol Dibenzoate Synthesis

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Benzoic Acid (g) | 1000 | 1000 | 1000 | [6] |

| Diethylene Glycol (g) | 430 | 480 | 480 | [6] |

| Catalyst | Heteropolyacid (20g) | Hydrochloric Acid (32g) | HCl (20g) + PTSA (8g) | [6] |

| Water-carrying Agent | Cyclohexane (80g) | Cyclohexane (90g) | n-Hexane (50g) | [6] |

| Reaction Temperature (°C) | 145-160 | 90-100 | 90-100 | [6] |

| Reaction Time (h) | 10-15 | 6-8 | 12-16 | [6] |

Note: The conditions presented in Table 2 for diethylene glycol dibenzoate can be adapted for the synthesis of this compound, taking into account the difference in molecular weights of the glycols for calculating molar ratios.

Conclusion

The acid-catalyzed synthesis of this compound via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The provided mechanism, experimental protocol, and quantitative data serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science. Further optimization of catalyst selection, reaction time, and temperature may lead to improved efficiency and product purity.

References

- 1. CN103483197A - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]

- 2. Khan Academy [khanacademy.org]

- 3. CN103739494A - Method for efficiently producing this compound - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Preparation method of diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Preparation method of plasticizer diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Triethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of triethylene glycol dibenzoate. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and quality control of this important compound.

Introduction

This compound is a high-performance plasticizer used in a variety of applications, including flexible polyvinyl chloride (PVC) formulations, adhesives, and coatings. Its molecular structure, consisting of a flexible triethylene glycol core flanked by two benzoate (B1203000) ester groups, imparts desirable properties such as strong solvation and UV stability.[1] Accurate structural confirmation and purity assessment are critical in research and development, and NMR spectroscopy is the premier analytical technique for this purpose. This guide details the expected ¹H and ¹³C NMR spectral features of this compound, providing a foundational reference for its analysis.

Chemical Structure and NMR Signal Assignment

The chemical structure of this compound is fundamental to understanding its NMR spectra. The molecule's symmetry results in a simplified spectrum relative to its size.

Caption: Chemical structure of this compound.

Data Presentation

¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' & H-2, H-6 | ~8.0 | m | 4H |

| H-4', H-4 | ~7.5 | m | 2H |

| H-3', H-5' & H-3, H-5 | ~7.4 | m | 4H |

| H-α', H-α | ~4.5 | t | 4H |

| H-β', H-β | ~3.9 | t | 4H |

| Central -CH₂-CH₂- | ~3.7 | s | 4H |

Note: Chemical shifts are referenced to TMS (δ 0.00) and are typically recorded in CDCl₃. The aromatic protons (H-2'/H-6' and H-2/H-6) ortho to the ester group are the most deshielded.[1]

¹³C NMR Spectral Data

| Carbons | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-1', C-1 | ~133 |

| C-4', C-4 | ~130 |

| C-2', C-6' & C-2, C-6 | ~129 |

| C-3', C-5' & C-3, C-5 | ~128 |

| C-α', C-α | ~71 |

| C-β', C-β | ~69 |

| Central -CH₂-CH₂- | ~64 |

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16) and are typically recorded with proton decoupling.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

| Parameter | Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

¹³C NMR Spectroscopy:

| Parameter | Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | 240 ppm |

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting NMR spectra follows a logical progression to ensure accurate structural elucidation.

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined experimental protocols and utilizing the provided spectral data and workflow, researchers can confidently perform structural verification and purity assessment of this compound. The combination of accurate data presentation and clear procedural guidelines makes this document an essential resource for scientists and professionals in relevant fields.

References

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Triethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a widely utilized plasticizer, solvent, and chemical intermediate. Its molecular structure, characterized by aromatic ester groups and a flexible ethylene (B1197577) glycol chain, gives rise to distinct vibrational signatures when analyzed by Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This guide provides a comprehensive overview of the spectroscopic analysis of TEGDB, detailing experimental protocols, data interpretation, and the correlation between molecular structure and vibrational modes. Understanding these spectroscopic properties is crucial for quality control, formulation development, and interaction studies in various scientific and industrial applications.

Molecular Structure and Vibrational Modes

This compound (C₂₀H₂₂O₆) consists of a central triethylene glycol chain capped on both ends by benzoate (B1203000) groups. The key functional groups contributing to its vibrational spectrum are:

-

Aromatic Rings (Benzene): C-H stretching, C=C stretching, and ring breathing modes.

-

Ester Groups (C=O, C-O): Carbonyl stretching and C-O stretching vibrations.

-

Ethylene Glycol Chain (C-C, C-O, CH₂): C-C and C-O stretching, as well as CH₂ wagging, twisting, and rocking modes.

The interaction of infrared radiation or laser light with these functional groups results in characteristic absorption (FTIR) or scattering (Raman) peaks, providing a molecular fingerprint of the compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are outlined below.

FTIR Spectroscopy

Objective: To obtain an infrared absorption spectrum of neat this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: As this compound is a liquid at room temperature, no specific sample preparation is required for ATR-FTIR analysis. A small drop of the neat liquid is sufficient.

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Spectrum: A single drop of this compound is placed onto the ATR crystal, ensuring complete coverage. The spectrum is then recorded.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is baseline corrected and, if necessary, ATR corrected.

Raman Spectroscopy

Objective: To obtain a Raman scattering spectrum of neat this compound to complement the FTIR data, particularly for non-polar functional groups.

Methodology:

-

Sample Preparation: A small aliquot of liquid this compound is placed in a glass capillary tube or on a microscope slide.

-

Instrument: A dispersive Raman spectrometer equipped with a laser excitation source and a microscope for sample focusing.

-

Data Acquisition:

-

Excitation Laser: A 785 nm near-infrared laser is often preferred to minimize fluorescence.

-

Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing sample degradation (typically 10-50 mW).

-

Objective: A 50x or 100x objective can be used to focus the laser onto the liquid sample.

-

Integration Time: An integration time of 10-30 seconds is typically used.

-

Accumulations: 5-10 spectra are accumulated to enhance the signal-to-noise ratio.

-

Spectral Range: 3200 - 200 cm⁻¹

-

-

Data Processing: The spectrum is baseline corrected to remove any fluorescence background, and cosmic rays are removed using appropriate software algorithms.

Data Presentation

The following tables summarize the characteristic vibrational frequencies and their assignments for this compound based on FTIR and Raman spectroscopy.

Table 1: FTIR Spectral Data and Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3065 | Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1720 | Very Strong | C=O Stretch (Ester) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1270 | Strong | Asymmetric C-C-O Stretch (Ester) |

| ~1120 | Strong | Symmetric O-C-C Stretch (Ester) & C-O-C Stretch (Ether) |

| ~710 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 2: Predicted Raman Spectral Data and Vibrational Assignments for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch (CH₂) |

| ~1720 | Weak | C=O Stretch (Ester) |

| ~1600 | Very Strong | Aromatic C=C Ring Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~1270, ~1120 | Medium | C-O Stretch and C-C Stretch |

| ~800-600 | Medium | Aromatic Ring Bending Modes |

Visualization of Workflows and Relationships

Caption: Workflow for FTIR and Raman analysis.

Caption: Key vibrational modes of TEGDB.

Conclusion

FTIR and Raman spectroscopy are powerful, non-destructive techniques for the characterization of this compound. The combination of these two methods provides a comprehensive vibrational profile of the molecule. The strong carbonyl absorption in the FTIR spectrum is a key identifier for the ester functionality, while the intense aromatic ring breathing mode in the Raman spectrum confirms the presence of the benzoate groups. The detailed protocols and spectral assignments presented in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling robust material identification, quality assessment, and further scientific investigation.

Mass Spectrometry Fragmentation Pattern of Triethylene Glycol Dibenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of triethylene glycol dibenzoate, a widely used plasticizer. Understanding its fragmentation behavior is crucial for its identification and quantification in various matrices, which is of significant interest in material science, environmental analysis, and toxicology. This document outlines detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents quantitative data of its characteristic fragments, and illustrates its fragmentation pathway.

Introduction

This compound (TEGDB) is a benzoate (B1203000) ester known for its efficacy as a non-phthalate plasticizer in a variety of polymers, enhancing their flexibility and durability. Its molecular formula is C₂₀H₂₂O₆ and it has a monoisotopic mass of approximately 358.14 g/mol .[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide delves into the characteristic fragmentation patterns of TEGDB under different ionization techniques, providing researchers with the necessary information for its unambiguous identification.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are synthesized from established methods for plasticizer analysis and publicly available data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like TEGDB.

Sample Preparation:

-

Solvent Extraction: A representative sample (e.g., 1-5 grams of a polymer matrix) is extracted with a suitable organic solvent such as acetone (B3395972) or dichloromethane.[2]

-

Ultrasonication: The extraction efficiency can be enhanced by subjecting the sample and solvent mixture to ultrasonication for approximately 30 minutes.

-

Filtration and Concentration: The extract is filtered to remove particulate matter and may be concentrated under a gentle stream of nitrogen if necessary.

-

Derivatization (Optional): For glycols, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance. However, for the dibenzoate ester, this is typically not required.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[3]

-

Injection Mode: Splitless or split (e.g., 100:1).[3]

-

Injection Volume: 1 µL.

-

Oven Temperature Program: 80°C (hold 2 min), ramp at 20°C/min to 280°C (hold 2 min).[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it suitable for trace-level analysis of TEGDB in complex matrices.

Sample Preparation:

-

Extraction: Similar to GC-MS, samples are extracted with an appropriate solvent (e.g., acetonitrile, methanol).

-

Dilution: The extract is diluted with the initial mobile phase to ensure compatibility and good peak shape.

-

Filtration: The diluted extract is filtered through a 0.22 µm syringe filter prior to injection.

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent.

-

Mass Spectrometer: Thermo Q Exactive Orbitrap or equivalent ESI-QTOF instrument.[1]

-

Column: Acquity BEH C18 (2.1 x 150 mm, 1.7 µm) or similar reversed-phase column.[1]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: [M+H]⁺ at m/z 359.1489.[1]

-

Fragmentation Mode: Higher-energy C-trap Dissociation (HCD).[1]

-

Collision Energy: Optimized for the specific instrument, typically in the range of 10-40 eV.

Quantitative Data Presentation

The mass spectrometric analysis of this compound yields a series of characteristic fragment ions. The quantitative data for the most significant ions observed in both GC-MS (EI) and LC-MS/MS (ESI+) are summarized in the tables below.

Table 1: Key Fragment Ions of this compound in GC-MS (EI)

| m/z | Proposed Fragment | Relative Abundance |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | Base Peak |

| 149 | [C₈H₅O₃]⁺ | High |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

Data sourced from NIST Mass Spectrometry Data Center and general principles of ester fragmentation.[1][4]

Table 2: Key Fragment Ions of Protonated this compound in LC-MS/MS (ESI+)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment | Relative Intensity |

| 359.1489 | 149.0599 | [C₈H₅O₃]⁺ | 999 |

| 359.1489 | 105.0333 | [C₇H₅O]⁺ (Benzoyl cation) | 16-632 |

| 359.1489 | 77.0386 | [C₆H₅]⁺ (Phenyl cation) | 17-241 |

Data sourced from PubChem LC-MS records.[1] The relative intensities can vary depending on the specific instrument and collision energy used.

Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is primarily driven by the lability of the ester and ether linkages. The proposed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) are depicted below.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion is often not observed or is of very low abundance. The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the glycol chain, a process known as alpha cleavage. This leads to the formation of the highly stable benzoyl cation at m/z 105 , which is typically the base peak in the spectrum.[4][5] This benzoyl cation can further lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 . Another significant fragment is observed at m/z 149 .

Electrospray Ionization (ESI) Fragmentation

In positive mode ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 359.1489 .[1] Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. A primary fragmentation involves the cleavage of one of the benzoate groups, leading to the formation of the benzoyl cation at m/z 105 . The fragment at m/z 149 is also a prominent product ion.[1] The formation of the phenyl cation at m/z 77 from the benzoyl cation is also observed.

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Caption: Proposed fragmentation pathway of protonated this compound.

References

An In-Depth Technical Guide to the Solubility of Triethylene Glycol Dibenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dibenzoate (TEGDB) is a high-performance, non-phthalate plasticizer utilized in a wide array of polymer applications, including adhesives, sealants, coatings, and inks.[1] Its efficacy is rooted in its strong solvating power, which enhances the flexibility and durability of various resins. Understanding the solubility of TEGDB in different organic solvents is critical for formulation development, process optimization, and ensuring product stability.

Qualitative Solubility Profile

This compound is a colorless to pale yellow, viscous liquid at room temperature.[2] Its molecular structure, featuring two benzoate (B1203000) groups and a flexible triethylene glycol chain, imparts a degree of polarity. However, the presence of the aromatic rings also contributes to its non-polar character. Consequently, TEGDB exhibits good compatibility with a range of organic solvents.

Based on available information, this compound is expected to be soluble in the following organic solvents:

Conversely, its solubility in water is limited due to the hydrophobic nature of the benzene (B151609) rings.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in common organic solvents such as methanol, ethanol, acetone, and toluene could not be located in publicly accessible scientific databases and technical data sheets. The absence of this data highlights the necessity for empirical determination by researchers working with this compound. The following sections provide a detailed protocol to facilitate this determination.

Experimental Protocol for Determining the Solubility of this compound

Since this compound is a liquid at room temperature, its solubility in other organic solvents is often described in terms of miscibility. The following protocol outlines a standard method for determining the miscibility of TEGDB in a given organic solvent at a specific temperature. For solvents in which it is not fully miscible, this method can be adapted to quantify the solubility limit.

Objective: To determine the miscibility or solubility limit of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvents (e.g., methanol, ethanol, acetone, toluene, analytical grade)

-

Calibrated positive displacement pipettes or analytical balance

-

Volumetric flasks (Class A)

-

Glass vials or test tubes with secure caps

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation (Isothermal Shake-Flask Method):

-

Add a known volume or mass of the organic solvent to a series of glass vials.

-

Incrementally add known volumes or masses of this compound to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer for a set period to ensure thorough mixing.

-

Allow the vials to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution has reached saturation.

-

-

Observation of Miscibility:

-

After the equilibration period, visually inspect each vial.

-

If the mixture in a vial is clear and forms a single phase, the two liquids are miscible at that ratio.

-

If the mixture is cloudy or has formed two distinct layers, they are immiscible or partially miscible.

-

-

Quantitative Analysis (for partially miscible or immiscible systems):

-

For vials showing immiscibility or partial miscibility, carefully extract an aliquot from the solvent-rich phase using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved droplets of TEGDB.

-

Dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or GC-MS method to determine the concentration of this compound.

-

The determined concentration represents the solubility of this compound in the organic solvent at the specified temperature.

-

Data Presentation:

The results should be presented in a clear and organized manner. For miscible systems, the report should state that this compound is miscible in all proportions with the specific solvent at the tested temperature. For partially miscible systems, the solubility should be reported in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Physicochemical Landscape of Triethylene Glycol Dibenzoate: A Technical Guide to Water Solubility and Hydrophobicity

For Immediate Release

This technical guide provides an in-depth analysis of the water solubility and hydrophobic character of triethylene glycol dibenzoate (TEGDB), a widely utilized plasticizer. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines established experimental protocols for property determination, and visually represents the interplay of molecular structure and physicochemical behavior.

Executive Summary

This compound (CAS No. 120-56-9) is a high-boiling, colorless to light-yellow liquid with the molecular formula C₂₀H₂₂O₆.[1] Its utility as a non-phthalate plasticizer in a variety of polymer formulations is well-established.[2] Understanding its behavior in aqueous environments is critical for predicting its environmental fate, bioavailability, and performance in diverse applications. This guide establishes that TEGDB is characterized by low water solubility and a significant hydrophobic nature, quantified by its octanol-water partition coefficient (LogP).

Quantitative Physicochemical Data

The water solubility and hydrophobicity of this compound are summarized below. It is important to note that while experimentally determined data for the closely related di(ethylene glycol) dibenzoate is available, some values for TEGDB are based on estimation models.

| Property | This compound (TEGDB) | Di(ethylene glycol) dibenzoate | Test Guideline |

| Water Solubility | 23.93 mg/L @ 25 °C (estimated)[3] | 38 mg/L (0.038 g/L) @ 20 °C | OECD Guideline 105 |

| LogP (Octanol-Water Partition Coefficient) | 2.88[4], 3.3 (XlogP3-AA, estimated)[3] | 3.2 | OECD Guideline 107 |

Molecular Basis of Physicochemical Properties

The limited water solubility and pronounced hydrophobicity of this compound are direct consequences of its molecular architecture. The presence of two bulky, non-polar benzoate (B1203000) rings at either end of the molecule dominates its interaction with polar solvents like water.[1] While the central triethylene glycol chain contains ether linkages that can participate in weak hydrogen bonding, these are insufficient to overcome the hydrophobic character imparted by the aromatic rings.[1]

Figure 1: Molecular structure of this compound highlighting its hydrophobic and hydrophilic regions.

Experimental Protocols for Property Determination

Accurate determination of water solubility and the octanol-water partition coefficient is essential for regulatory compliance and scientific understanding. The following sections detail the standardized methodologies.

Water Solubility Determination (OECD Guideline 105)

The "flask method," as described in OECD Guideline 105, is suitable for substances with solubilities greater than 10⁻² g/L.

Figure 2: Experimental workflow for determining water solubility via the flask method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium. This may take 24 hours or longer.

-

Phase Separation: The mixture is centrifuged or filtered to separate the undissolved TEGDB from the aqueous solution.

-

Analysis: The concentration of TEGDB in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is expressed as the logarithm (LogP).

This is the traditional method for determining LogP values.

Figure 3: Experimental workflow for LogP determination using the shake flask method.

Methodology:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

-

Dissolution: A known amount of TEGDB is dissolved in either the water-saturated octanol or octanol-saturated water.

-

Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute.

-

Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid this process.

-

Analysis: The concentration of TEGDB in both the n-octanol and water phases is determined analytically.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

A rapid and less labor-intensive alternative to the shake flask method.

Methodology: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column (typically C18) and its LogP value. A series of reference compounds with known LogP values are injected onto the HPLC system to create a calibration curve of retention time versus LogP. The retention time of this compound is then measured under the same conditions, and its LogP is determined by interpolation from the calibration curve.

Conclusion

This compound exhibits low water solubility and a significant hydrophobic character, as indicated by its estimated and experimentally-derived physicochemical properties. These characteristics are fundamental to its function as a plasticizer and are critical considerations for its application in various formulations and for assessing its environmental impact. The standardized OECD guidelines provide robust methodologies for the precise determination of these key parameters.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol dibenzoate (TEGDB) is a high-boiling point, non-phthalate plasticizer utilized in a wide array of applications, including adhesives, sealants, and coatings.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical and chemical properties is crucial for evaluating its potential applications, ensuring compatibility with other materials, and developing analytical methods for its characterization. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known biological interactions.

Chemical Identity

-

IUPAC Name: 2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate[2]

-

CAS Number: 120-56-9[2]

-

Molecular Formula: C₂₀H₂₂O₆[2]

-

Molecular Weight: 358.39 g/mol [2]

-

Chemical Structure:

Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a faint, fragrant odor.[3] It is characterized by its low volatility and high boiling point. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Odor | Faint, fragrant | [3] |

| Density | 1.191 g/cm³ | [3] |

| Boiling Point | 363 °C | [3] |

| Melting Point | -48 °C | [3] |

| Water Solubility | 23.93 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 2.88 | [4] |

Chemical Properties

TEGDB is an ester and thus susceptible to hydrolysis under acidic or basic conditions. It is soluble in many organic solvents such as ethyl acetate, chloroform, and toluene (B28343), but has limited solubility in water due to the hydrophobic nature of its benzene (B151609) rings.[3] It is considered to be a stable compound under normal conditions.

Solubility

The solubility of this compound is a critical parameter for its application in various formulations. While highly soluble in many organic solvents, its aqueous solubility is limited.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 23.93 mg/L @ 25 °C (est.) | [2] |

| Ethyl Acetate | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Toluene | Soluble | [3] |

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions. As an ester, it can undergo hydrolysis to triethylene glycol and benzoic acid, a reaction that is accelerated by the presence of strong acids or bases and elevated temperatures. It is incompatible with strong oxidizing agents.

Experimental Protocols

Synthesis of this compound via Esterification

The primary method for synthesizing this compound is through the direct esterification of triethylene glycol with benzoic acid.[5]

Materials:

-

Triethylene glycol

-

Benzoic acid

-

Toluene-4-sulfonic acid (catalyst)[6]

-

Sodium hydroxide (B78521) (for neutralization)

-

Toluene (for azeotropic removal of water)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine triethylene glycol and a molar excess of benzoic acid.

-

Add a catalytic amount of toluene-4-sulfonic acid.

-

Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Neutralize the excess benzoic acid and the catalyst by washing with an aqueous solution of sodium hydroxide.

-

Separate the organic layer and wash it with water until neutral.

-

Remove the toluene and any remaining water under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.[4]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Newcrom R1)[4]

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (for non-MS detection) or formic acid (for MS-compatible methods).[4]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Set the HPLC conditions: inject a defined volume of the standard and sample solutions into the column.

-

Monitor the elution of the components using the UV detector at an appropriate wavelength.

-

The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Thermal properties, such as the glass transition temperature, can be determined using DSC.[5]

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small amount of the this compound sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Monitor the heat flow to the sample relative to the reference.

-

The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.

Viscosity Measurement

The viscosity of this compound can be measured using a rotational viscometer according to standard methods such as those described by ASTM.

Instrumentation:

-

Rotational viscometer (e.g., Brookfield type)

Procedure:

-

Equilibrate the this compound sample to a specified temperature (e.g., 25 °C).

-

Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

-

Immerse the spindle in the sample to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument. Multiple readings at different rotational speeds can be taken to assess the Newtonian or non-Newtonian behavior of the liquid.

Biological and Toxicological Information

Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. Its primary use as an industrial plasticizer has focused research on its toxicological profile rather than its interaction with specific biological pathways in a drug development context.

Acute toxicity studies in rats have shown a low order of toxicity.[1] A study on a similar compound, diethylene glycol dibenzoate (DGB), in zebrafish has suggested potential effects on lipid metabolism, indicating that it may act as an endocrine-disrupting chemical.[7] The study observed that exposure to DGB led to increased lipid production and mobilization in a non-monotonic dose-related fashion.[7] However, the specific molecular targets and signaling cascades involved were not elucidated. Further research is needed to determine if this compound has similar effects and to identify the precise mechanisms of action.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided an overview of the experimental methodologies used for their determination. While TEGDB is a well-characterized industrial chemical, its biological effects and potential interactions with cellular signaling pathways remain largely unexplored. For drug development professionals, this presents both a challenge and an opportunity. The lack of data necessitates careful toxicological evaluation if it is to be considered for any application where biocompatibility is a concern. Conversely, the potential endocrine-disrupting activity, suggested by studies on related compounds, may warrant further investigation to understand its mechanism of action and potential therapeutic or toxicological implications. The provided experimental protocols serve as a foundation for researchers to perform their own characterization and analysis of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | C20H22O6 | CID 67123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound CAS 120-56-9 Supplier [benchchem.com]

- 6. CN103739494A - Method for efficiently producing this compound - Google Patents [patents.google.com]

- 7. Effects of diethylene glycol dibenzoate and Bisphenol A on the lipid metabolism of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and conformation of triethylene glycol dibenzoate

An In-depth Technical Guide on the Molecular Structure and Conformation of Triethylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

This compound is an organic compound with the chemical formula C₂₀H₂₂O₆ and a molecular weight of approximately 358.39 g/mol .[1][2] Its structure consists of a central triethylene glycol chain capped at both ends with benzoate (B1203000) groups. The systematic IUPAC name is 2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate.[3]

The molecule's key structural features include:

-

Two Aromatic Rings: The benzoate groups provide rigidity and contribute to the molecule's compatibility with various polymers.

-

Flexible Ether Linkages: The triethylene glycol chain, with its ether linkages, imparts significant flexibility to the molecule. This flexibility is crucial for its function as a plasticizer.

-

Ester Groups: The ester linkages connect the benzoate groups to the glycol chain.

Table 1: Key Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | [1][2] |

| Molecular Weight | 358.39 g/mol | [1][2] |

| CAS Number | 120-56-9 | [1] |

| IUPAC Name | 2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate | [3] |

Conformational Analysis

The conformation of this compound is complex due to the high degree of rotational freedom along the triethylene glycol backbone. The molecule does not have a single fixed conformation but rather exists as a dynamic ensemble of various conformers. The overall shape is influenced by the rotation around the C-C and C-O bonds of the glycol chain.

While specific experimental data on bond lengths, bond angles, and torsion angles from X-ray crystallography of a single TEGDB crystal is not publicly available, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide insights into the molecule's solution-state behavior. The flexibility of the ether chain allows the molecule to adopt various folded and extended conformations, enabling it to effectively intercalate between polymer chains.[4]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing TEGDB is through the esterification of triethylene glycol with benzoic acid.[4]

Reaction:

2 C₇H₆O₂ (Benzoic Acid) + C₆H₁₄O₄ (Triethylene Glycol) → C₂₀H₂₂O₆ (this compound) + 2 H₂O

Typical Protocol:

-

Reactants: Benzoic acid and triethylene glycol are combined in a suitable molar ratio, often with a slight excess of benzoic acid to drive the reaction to completion.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is typically used.

-

Solvent: A solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) is often used to facilitate the removal of water, which is a byproduct of the reaction.

-

Reaction Conditions: The mixture is heated to reflux (typically 140-160 °C) with continuous removal of water using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete (as monitored by techniques like TLC or HPLC), the reaction mixture is cooled. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted benzoic acid, followed by washing with water and brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the C=O stretch of the ester and the C-O stretch of the ether linkages.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A common method is reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water.[1]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Mechanism of Action as a Plasticizer

This compound functions as a plasticizer by inserting itself between the polymer chains of a material like PVC. This process disrupts the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains, leading to:

-

Increased Free Volume: The presence of the plasticizer molecules increases the space between the polymer chains.

-

Reduced Glass Transition Temperature (Tg): With the intermolecular forces weakened, the polymer chains can move more freely at lower temperatures. This reduction in Tg is the primary indicator of plasticization.

-

Enhanced Flexibility and Durability: The increased mobility of the polymer chains results in a more flexible and less brittle material.

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Mechanism of Plasticization

References

An In-depth Technical Guide to 1-Benzyl-4-piperidone (CAS 120-56-9): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-piperidone, also known as N-Benzyl-4-piperidone, is a pivotal chemical intermediate with the CAS number 120-56-9. Its piperidine (B6355638) core structure makes it a versatile building block in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis methodologies, and significant applications of 1-benzyl-4-piperidone, with a particular focus on its role in the development of therapeutics such as fentanyl analogues, acetylcholinesterase inhibitors, and menin inhibitors for acute leukemia. Detailed experimental protocols and relevant biological pathways are presented to support research and development endeavors.

Chemical and Physical Properties

1-Benzyl-4-piperidone is a clear, colorless to pale yellow oily liquid.[1] Its key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO | [2][3][4][5] |

| Molecular Weight | 189.25 g/mol | [2][6] |

| Density | 1.021 g/mL at 25 °C | [6][7] |

| Boiling Point | 134 °C at 7 mmHg | [6][7] |

| 158 °C at 11 mmHg | [3] | |

| Melting Point | 153 °C (lit.) | [3] |

| Flash Point | 71 °C (159.8 °F) | [7][8] |

| Refractive Index | n20/D 1.541 (lit.) | [6][7] |

| Solubility | Soluble in organic solvents like ethanol, methanol (B129727), DMSO, toluene (B28343), and xylene. Insoluble in water. | [4] |

| Appearance | Clear colorless to straw coloured oily liquid | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Spectral data available.[9][10][11] |

| ¹³C NMR | Spectral data available.[12] |

| Mass Spectrometry (MS) | Spectral data available.[13] |

| Infrared (IR) Spectroscopy | Spectral data available.[2] |

| Raman Spectroscopy | Spectral data available.[2] |

Synthesis and Experimental Protocols

1-Benzyl-4-piperidone can be synthesized through various routes. The most common methods involve the N-alkylation of 4-piperidone (B1582916) or a multi-step process starting from benzylamine (B48309) and an acrylate (B77674) ester.

Synthesis via N-Alkylation of 4-Piperidone

This method involves the direct benzylation of 4-piperidone hydrochloride.

Experimental Protocol:

-

A mixture of 4-piperidone monohydrate hydrochloride (e.g., 2.5 g, 14.56 mmol) and anhydrous potassium carbonate (e.g., 7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF, e.g., 25 mL) is stirred at room temperature for 30 minutes.[14][15]

-

Benzyl bromide (e.g., 2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[14][15]

-

After cooling to room temperature, the mixture is filtered.[14][15]

-

The filtrate is quenched with ice water (e.g., 25 mL) and extracted with ethyl acetate (B1210297) (e.g., 2 x 20 mL).[14][15]

-

The combined organic layers are washed sequentially with water (e.g., 2 x 15 mL) and brine (e.g., 20 mL).[14][15]

-

The organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure.[14][15]

-

The crude product can be further purified by crystallization or vacuum distillation.[14][15]